molecular formula C14H17N3O4 B2872808 6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1038916-43-6

6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2872808
CAS No.: 1038916-43-6
M. Wt: 291.307
InChI Key: WVHMCPQUEKHOJU-UHFFFAOYSA-N
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Description

6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1038916-43-6) is a chemically defined building block of significant value in medicinal chemistry and drug discovery research. This compound features an imidazo[1,2-a]pyridine core, a privileged scaffold known for its diverse biological activities, functionalized with a tert-butoxycarbonyl (Boc)-protected aminomethyl group and a carboxylic acid moiety. These functional groups make it a versatile intermediate for further synthetic modification, particularly through amide bond formation or peptide coupling reactions using the carboxylic acid, while the Boc group allows for selective deprotection to reveal a reactive primary amine. The imidazo[1,2-a]pyridine scaffold is extensively investigated for its potential in developing therapeutics for various diseases. Research indicates that derivatives of this heterocycle can act as potent inhibitors of key biological targets. For instance, some analogs function as inhibitors of phosphatidylinositol-3-kinase alpha (PI3Kα), a well-validated target in oncology . Other studies have explored similar structures as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation, presenting a potential therapeutic strategy for conditions linked to disrupted Rab GTPase function . The presence of the Boc-protected amine in this compound is a critical feature, serving as a protected form of a key functional group often utilized to optimize interactions with enzyme active sites during the development of such inhibitors. This product is supplied for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-6-9-4-5-11-16-10(12(18)19)8-17(11)7-9/h4-5,7-8H,6H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHMCPQUEKHOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN2C=C(N=C2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038916-43-6
Record name 6-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes .

Scientific Research Applications

6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group facilitates selective reactions by protecting the amine functionality, which can be deprotected under acidic conditions to reveal the active amine . This allows the compound to participate in various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous imidazo[1,2-a]pyridine derivatives, focusing on substituent variations, synthetic strategies, and pharmacological profiles.

Structural and Functional Group Comparisons

Compound Name Substituent (Position 6) Functional Group (Position 2) Molecular Weight Key Properties/Applications Reference
Target Compound Boc-aminomethyl Carboxylic acid 298.29 g/mol Intermediate for drug derivatization
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Trifluoromethyl Carboxylic acid 230.15 g/mol High lipophilicity; potential CNS drug scaffold
6-(Pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid (cpd 11) Pyridyl Carboxylic acid 255.25 g/mol Early safety pharmacology studies
N-Tetrahydropyridinyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 27) Pyridyl Carboxamide 347.40 g/mol Improved metabolic stability
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid 1-Cyanocyclopropyl Carboxylic acid 227.22 g/mol Enhanced rigidity for target binding
Methyl 3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Trifluoromethyl Methyl ester 258.20 g/mol Prodrug potential; ester hydrolysis

Pharmacological and ADME Profiles

Compound Type Key Findings Reference
Boc-Protected Target No direct ADME data; Boc group may enhance solubility but reduce membrane permeability.
Trifluoromethyl Derivatives Higher metabolic stability due to fluorine’s electronegativity; used in CNS drug candidates.
Amide Derivatives (cpd 27–28) Improved bioavailability over carboxylic acids; carboxamides show prolonged half-lives.
Chalcone Conjugates Demonstrated antikinetoplastid activity (IC50: 1–10 µM against Leishmania spp.) .
Quinazoline Hybrids PI3Kα inhibitors with anticancer activity (IC50: <100 nM in breast cancer models) .

Key Research Findings and Trends

Position 6 Modifications: Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility. Bulky substituents (e.g., 1-cyanocyclopropyl) improve target selectivity by restricting conformational flexibility .

Position 2 Functionalization :

  • Carboxylic acids are versatile intermediates for amide/ester formation, while pre-formed carboxamides streamline lead optimization .

Boc Group Utility :

  • The Boc group in the target compound simplifies purification and enables controlled deprotection for late-stage diversification .

Emerging Applications :

  • Imidazo[1,2-a]pyridine cores are increasingly used in kinase inhibitors (e.g., PI3Kα) and antimicrobial agents due to their planar aromatic structure .

Biological Activity

6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a compound that belongs to the imidazo[1,2-a]pyridine class, known for its diverse applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant in organic synthesis for protecting amines during chemical reactions. Its potential biological activities are being explored in various research contexts, particularly in drug development and disease treatment.

  • Molecular Formula : C14H17N3O4
  • Molecular Weight : 291.31 g/mol
  • CAS Number : 1038916-43-6
  • IUPAC Name : 6-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The Boc-protecting group allows for selective reactions by safeguarding the amine functionality, which can be deprotected under acidic conditions to reveal the active amine. This mechanism is crucial for its potential applications in medicinal chemistry.

Medicinal Chemistry

Research indicates that this compound serves as a scaffold for developing drugs targeting various diseases, including cancer and tuberculosis. Its structural properties allow it to interact with multiple biological pathways.

Anti-Fibrotic Activity

A study evaluated the compound's anti-fibrotic effects, revealing significant inhibition of collagen production in liver fibrosis models. In vitro activity assessments showed that compounds related to this structure exhibited inhibition rates ranging from 66.72% to 97.44% against COL1A1, a key marker in fibrosis . This suggests that derivatives of this compound could be promising candidates for treating liver fibrosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against specific cell lines associated with fibrotic diseases. For instance, one study reported a dose-dependent reduction in protein levels of fibronectin and alpha-smooth muscle actin (α-SMA), indicating its potential role in modulating fibrotic responses .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound has revealed that modifications at various positions significantly influence its biological activity. For instance, the introduction of different functional groups at the 4-position of the carboxylic acid has been shown to enhance or diminish activity against COL1A1 . This highlights the importance of structural optimization in developing effective therapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Imidazo[1,2-a]pyridine DerivativesStructureExhibit similar anti-fibrotic properties
Boc-Protected AminesN/AWidely used in organic synthesis; stability and ease of deprotection

This table illustrates how similar compounds share biological activities while emphasizing the unique properties of this compound due to its specific structural features.

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